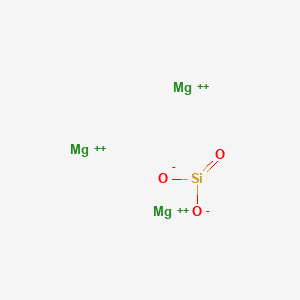
trimagnesium;dioxido(oxo)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trimagnesium;dioxido(oxo)silane is a chemical compound that combines silicic acid with magnesium in a 1:3 ratio. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. Silicic acid itself is a weak acid that contains silicon, oxygen, and hydroxyl groups, and it plays a significant role in biomineralization and other natural processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silicic acid (H6Si2O7), magnesium salt (1:3) typically involves the reaction of silicic acid with magnesium salts under controlled conditions. One common method is to dissolve silicic acid in water and then add a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction is carried out at a specific pH and temperature to ensure the formation of the desired compound .
Industrial Production Methods
In industrial settings, the production of silicic acid (H6Si2O7), magnesium salt (1:3) may involve large-scale reactions using similar principles. The process often includes the use of reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
trimagnesium;dioxido(oxo)silane can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silicic acid and magnesium hydroxide.
Condensation: Under certain conditions, silicic acid can condense to form polymeric structures, which may involve the magnesium salt as well.
Common Reagents and Conditions
Common reagents used in reactions with silicic acid (H6Si2O7), magnesium salt (1:3) include water, acids, and bases. The reactions are typically carried out at controlled pH and temperature to ensure the desired outcomes .
Major Products Formed
The major products formed from reactions involving silicic acid (H6Si2O7), magnesium salt (1:3) include silicic acid, magnesium hydroxide, and various polymeric silicic acid structures .
Scientific Research Applications
trimagnesium;dioxido(oxo)silane has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: The compound plays a role in biomineralization processes and is studied for its effects on biological systems.
Medicine: Research is ongoing into its potential use in medical applications, such as drug delivery and tissue engineering.
Industry: It is used in the production of ceramics, glass, and other materials due to its unique properties.
Mechanism of Action
The mechanism of action of silicic acid (H6Si2O7), magnesium salt (1:3) involves its interaction with various molecular targets and pathways. In biological systems, it may interact with proteins and enzymes, influencing processes such as biomineralization. The compound’s effects are mediated through its ability to form complexes with other molecules and its role in the formation of polymeric structures .
Comparison with Similar Compounds
Similar Compounds
Orthosilicic acid (H4SiO4): A simpler form of silicic acid with a single silicon atom.
Metasilicic acid (H2SiO3): Another form of silicic acid with a different structure.
Disilicic acid (H2Si2O5): A compound with two silicon atoms and a different arrangement of oxygen and hydroxyl groups.
Uniqueness
trimagnesium;dioxido(oxo)silane is unique due to its specific ratio of silicic acid to magnesium and its resulting properties. This compound’s ability to form polymeric structures and its role in various applications set it apart from other similar compounds .
Properties
CAS No. |
15702-53-1 |
|---|---|
Molecular Formula |
Mg3O3Si+4 |
Molecular Weight |
149 g/mol |
IUPAC Name |
trimagnesium;dioxido(oxo)silane |
InChI |
InChI=1S/3Mg.O3Si/c;;;1-4(2)3/q3*+2;-2 |
InChI Key |
RYFBLTRUKMEXNJ-UHFFFAOYSA-N |
SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Canonical SMILES |
[O-][Si](=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Key on ui other cas no. |
15702-53-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















